molecular formula C13H18N2O2 B1394777 4-(4-Methoxybenzyl)-1,4-diazepan-5-one CAS No. 1219960-45-8

4-(4-Methoxybenzyl)-1,4-diazepan-5-one

Cat. No.: B1394777
CAS No.: 1219960-45-8
M. Wt: 234.29 g/mol
InChI Key: KLNQDLOSSPFAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxybenzyl)-1,4-diazepan-5-one is an organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

4-(4-Methoxybenzyl)-1,4-diazepan-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These interactions are crucial as they influence the compound’s role in biochemical pathways, particularly in the context of neurodegenerative diseases like Alzheimer’s Disease. The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it has been shown to reduce amyloid beta (Aβ) formation and tau phosphorylation . These effects are mediated through the modulation of the GSK3β pathway, which is critical in maintaining cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for enzymes like β-secretase and GSK3β, thereby preventing the formation of amyloid plaques and neurofibrillary tangles . Additionally, it influences gene expression by modulating transcription factors and signaling pathways involved in neuroprotection and cellular stress responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has shown stability under controlled conditions, with minimal degradation . Long-term studies indicate that it maintains its efficacy in reducing amyloid beta formation and tau phosphorylation, suggesting potential for sustained therapeutic effects.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to exert neuroprotective effects without significant toxicity . At higher doses, some adverse effects, such as mild toxicity and behavioral changes, have been reported. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation, leading to the formation of metabolites that are excreted through renal and hepatic pathways. These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . It is efficiently transported across cell membranes and accumulates in target tissues, where it exerts its biochemical effects. The distribution pattern is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its localization.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function . It is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzyl)-1,4-diazepan-5-one typically involves the reaction of 4-methoxybenzyl chloride with 1,4-diazepan-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methoxybenzyl)-1,4-diazepan-5-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxybenzyl)-1,4-diazepan-5-ol: A reduced form of the compound with a hydroxyl group instead of a carbonyl group.

    4-(4-Formylbenzyl)-1,4-diazepan-5-one: An oxidized form with an aldehyde group.

    4-(4-Carboxybenzyl)-1,4-diazepan-5-one: An oxidized form with a carboxylic acid group.

Uniqueness

4-(4-Methoxybenzyl)-1,4-diazepan-5-one is unique due to the presence of the methoxybenzyl group, which imparts specific chemical properties and potential biological activities.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)10-15-9-8-14-7-6-13(15)16/h2-5,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNQDLOSSPFAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCNCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187958
Record name Hexahydro-4-[(4-methoxyphenyl)methyl]-5H-1,4-diazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219960-45-8
Record name Hexahydro-4-[(4-methoxyphenyl)methyl]-5H-1,4-diazepin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219960-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-4-[(4-methoxyphenyl)methyl]-5H-1,4-diazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxybenzyl)-1,4-diazepan-5-one
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxybenzyl)-1,4-diazepan-5-one
Reactant of Route 3
Reactant of Route 3
4-(4-Methoxybenzyl)-1,4-diazepan-5-one
Reactant of Route 4
4-(4-Methoxybenzyl)-1,4-diazepan-5-one
Reactant of Route 5
4-(4-Methoxybenzyl)-1,4-diazepan-5-one
Reactant of Route 6
4-(4-Methoxybenzyl)-1,4-diazepan-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.